molecular formula C21H26N4O4 B2711028 5-((3,4-dimethoxyphenethyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 942008-13-1

5-((3,4-dimethoxyphenethyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2711028
CAS RN: 942008-13-1
M. Wt: 398.463
InChI Key: YSESNEMZFCGULZ-UHFFFAOYSA-N
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Description

The compound “5-((3,4-dimethoxyphenethyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods . One such method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be diverse, including analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be complex. For instance, a mechanism involving a nucleophilic attack on the C-5 atom with the opening of the pyrimidine ring has been suggested .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary. For instance, one derivative was reported to yield 71% as a yellow solid, with a melting point of 287–288 °C .

Mechanism of Action

The mechanism of action of pyrimidine derivatives can vary depending on their structure and the target they interact with. Some pyrimidine derivatives have shown inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

The safety and hazards associated with pyrimidine derivatives can vary depending on their structure and the specific conditions under which they are used. Some pyrimidine derivatives have shown potent anti-inflammatory effects with minimum toxicity .

Future Directions

The future directions in the research of pyrimidine derivatives are promising. There is ongoing research into the development of more potent and efficacious drugs with pyrimidine scaffold . The development of novel pyrimidine analogs possessing enhanced anti-inflammatory activities is one of the potential future directions .

properties

IUPAC Name

5-[2-(3,4-dimethoxyphenyl)ethylamino]-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c1-6-14-12-23-19-17(20(26)25(3)21(27)24(19)2)18(14)22-10-9-13-7-8-15(28-4)16(11-13)29-5/h7-8,11-12H,6,9-10H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSESNEMZFCGULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1NCCC3=CC(=C(C=C3)OC)OC)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((3,4-dimethoxyphenethyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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